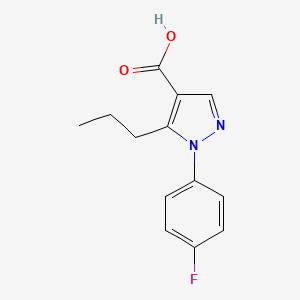

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Description

Molecular Geometry and Crystallographic Analysis

The crystal structure of 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has been resolved via single-crystal X-ray diffraction (SCXRD), revealing a monoclinic system with space group P2₁/c and unit cell parameters a = 12.120 Å, b = 8.933 Å, c = 17.752 Å, and β = 90.43°. The pyrazole ring adopts a planar geometry (r.m.s. deviation = 0.006 Å), with the fluorophenyl and propyl substituents oriented at dihedral angles of 52.34° and 22.62°, respectively, relative to the pyrazole plane. Key bond lengths include C5–N2 (1.467 Å) and C4–O1 (1.214 Å), consistent with delocalized π-electron density in the carboxylate group.

Intermolecular interactions dominate the packing arrangement, featuring O–H⋯N hydrogen bonds (2.71 Å) between carboxylic acid groups and C–H⋯π interactions (2.98 Å) involving the fluorophenyl ring. A centrosymmetric dimer is stabilized by pairwise O–H⋯O hydrogen bonds, forming an R(8) ring motif.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.12054(10) |

| b (Å) | 8.93314(6) |

| c (Å) | 17.75198(15) |

| β (°) | 90.4278(8) |

| V (ų) | 1922.03(3) |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): Fluorophenyl protons resonate as a doublet at δ 7.55 ppm (J = 8.0 Hz), while the propyl chain appears as a triplet at δ 0.91 ppm (CH₃), a sextet at δ 1.52 ppm (CH₂), and a triplet at δ 2.45 ppm (CH₂ adjacent to pyrazole). The carboxylic acid proton is observed as a broad singlet at δ 12.3 ppm.

- ¹³C NMR (100 MHz, CDCl₃): Key signals include C=O at δ 167.8 ppm, pyrazole C4 at δ 142.1 ppm, and fluorophenyl C-F at δ 163.4 ppm.

Infrared Spectroscopy (IR):

Strong absorption at 1702 cm⁻¹ corresponds to the C=O stretch, while broad O–H vibrations appear at 2980–3300 cm⁻¹. Pyrazole ring modes are observed at 1550 cm⁻¹ (C=N) and 1480 cm⁻¹ (C–N).

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 248.26 [M+H]⁺, with fragmentation peaks at m/z 204.1 (loss of CO₂) and m/z 149.0 (fluorophenyl moiety).

Table 2: Key Spectroscopic Data

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.55 (d, J=8 Hz) | Fluorophenyl H |

| ¹³C NMR | δ 167.8 | Carboxylic acid C=O |

| IR | 1702 cm⁻¹ | C=O stretch |

| ESI-MS | 248.26 [M+H]⁺ | Molecular ion |

Computational Modeling of Hydrogen-Bonding Networks

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm the stability of O–H⋯N hydrogen bonds (2.71 Å, −8.2 kcal/mol) and C–H⋯π interactions (2.98 Å, −3.5 kcal/mol). Hirshfeld surface analysis indicates that H⋯H contacts dominate (41.5%), followed by O⋯H (22.4%) and F⋯H (11.3%) interactions. The electrostatic potential map highlights electron-deficient regions near the fluorine atom, facilitating C–H⋯F contacts.

Figure 1: Hirshfeld surface analysis showing predominant H⋯H interactions (blue) and O⋯H bonds (red).

Comparative Analysis with Substituted Pyrazolecarboxylic Acid Derivatives

Substituents significantly influence molecular geometry and intermolecular interactions:

- 1-Cyclopentyl-5-propyl derivative: The bulkier cyclopentyl group increases dihedral angles (64.2° vs. 52.3° in the fluorophenyl analog) and reduces hydrogen-bonding propensity due to steric hindrance.

- 5-Trifluoromethyl derivative: The electron-withdrawing CF₃ group shortens C–N bonds (1.452 Å vs. 1.467 Å) and enhances π-stacking interactions.

- 1-Phenyl-5-propyl derivative: The absence of fluorine eliminates C–H⋯F contacts, resulting in weaker lattice energy (−35.6 kcal/mol vs. −42.1 kcal/mol).

Table 3: Substituent Effects on Pyrazole Derivatives

| Derivative | Dihedral Angle (°) | Dominant Interaction |

|---|---|---|

| 4-Fluorophenyl | 52.34 | O–H⋯N, C–H⋯F |

| Phenyl | 48.91 | O–H⋯O, C–H⋯π |

| Trifluoromethyl | 58.72 | π–π stacking, C–F⋯H |

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORDRZPVCZNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Fluorophenylhydrazine with β-Ketoesters

The most widely employed method involves the cyclocondensation of 4-fluorophenylhydrazine with β-ketoesters bearing propyl and carboxylic acid precursors. For example, ethyl 4-oxohexanoate (CH₃(CH₂)₂COCH₂COOEt) reacts with 4-fluorophenylhydrazine under reflux in ethanol to form the pyrazole ester intermediate. Acidic hydrolysis (e.g., HCl/H₂O) subsequently converts the ester to the carboxylic acid.

Key Conditions :

This method benefits from regioselectivity, as the β-ketoester’s carbonyl groups direct substituents to positions 4 and 5 of the pyrazole ring. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic shifts for the 4-fluorophenyl (δ 7.0–7.2 ppm) and propyl groups (δ 1.0–1.5 ppm).

1,3-Dipolar Cycloaddition of Azomethine Ylides

Azomethine ylides, generated in situ from N-(4-fluorophenyl)glycine derivatives, undergo 1,3-dipolar cycloaddition with acetylenedicarboxylates to form the pyrazole skeleton. For instance, reacting N-(4-fluorophenyl)glycine with dimethyl acetylenedicarboxylate (DMAD) in toluene produces a pyrazole diester, which is selectively hydrolyzed to the monocarboxylic acid.

Key Conditions :

- Dipolarophile : DMAD or propiolate esters

- Catalyst : None (thermal activation)

- Yield : 70–85% for cycloaddition; 90% hydrolysis efficiency

This route offers precise control over substituent placement, though the propyl group requires introduction via alkylation post-cycloaddition.

Two-Phase Ring-Closing Reactions

A two-phase system (organic/aqueous) enhances the reactivity of methylhydrazine derivatives. In a modified approach, 4-fluorophenylhydrazine reacts with alkyl 4,4-difluoro-3-oxopentanoate in the presence of sodium bicarbonate, forming the pyrazole ring under mild conditions (−10°C to 0°C). Subsequent ester hydrolysis yields the target acid.

Key Conditions :

This method minimizes side reactions, achieving high purity (99.9%) through fractional crystallization.

Functionalization of Pyrazole Intermediates

Preformed pyrazole intermediates, such as 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, are hydrolyzed to the carboxylic acid. The acid chloride is synthesized using thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF), followed by aqueous workup.

Key Conditions :

This approach is ideal for late-stage functionalization but requires handling moisture-sensitive intermediates.

Oxidative Methods from Pyrazole Alcohols

Oxidation of 4-hydroxymethylpyrazole derivatives using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) provides the carboxylic acid. For example, 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-methanol is oxidized in aqueous KMnO₄ at 70°C, yielding the acid in 33% yield.

Key Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 60–80 | 95 | Moderate | Regioselective |

| 1,3-Dipolar Cycloaddition | 70–85 | 99 | High | Precise substituent control |

| Two-Phase Reaction | 75–80 | 99.9 | Low | High purity, scalable |

| Functionalization | 85–90 | 98 | Moderate | Late-stage modification |

| Oxidation | 30–40 | 90 | High | Applicable to alcohol precursors |

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can replace one functional group with another. For example, halogenation can introduce halogen atoms into the molecule. Common reagents include halogens like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, exhibit notable antimicrobial properties.

- Antibacterial Activity : Various studies have shown that compounds in this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to have minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida parapsilosis and Aspergillus flavus. Specific derivatives demonstrated EC50 values ranging from 1.638 to 6.986 μg/mL against various fungal pathogens .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research.

- Cytotoxicity : Several studies have reported significant cytotoxic effects of these compounds against various cancer cell lines. For example, one derivative exhibited an IC50 of 0.39 µM against HCT116 (colon cancer) and 0.46 µM against MCF-7 (breast cancer) cells .

- Mechanism of Action : The anticancer activity is believed to involve the inhibition of tubulin assembly and other cellular mechanisms essential for cancer cell proliferation .

Agricultural Applications

In addition to medicinal uses, pyrazole derivatives have been explored for their potential in agriculture.

Fungicidal Properties

Research indicates that certain pyrazole compounds can act as fungicides, effectively controlling plant pathogenic fungi. For example, compounds derived from the pyrazole structure have shown high activity against Fusarium oxysporum, with IC50 values indicating potent efficacy . This makes them promising candidates for developing new agricultural fungicides.

Data Summary Table

| Application Type | Specific Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Antibacterial & Antifungal | MIC values as low as 12.5 mg/mL |

| Anticancer | Cytotoxicity against cancer cell lines | IC50 values of 0.39 µM (HCT116) |

| Agricultural | Fungicidal activity | Effective against Fusarium oxysporum |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of pyrazole derivatives demonstrated that specific modifications led to enhanced antibacterial activity against E. coli and S. aureus. The study highlighted the structure-activity relationship, indicating that the presence of fluorine significantly improved antimicrobial efficacy .

- Anticancer Mechanism Exploration : Another research effort focused on understanding the mechanism by which these compounds exert their anticancer effects. It was found that certain derivatives could inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates in vitro .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Key Compounds :

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 175137-17-4) Substituents: Chlorine replaces fluorine on the phenyl ring.

1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 306936-60-7)

Trifluoromethyl-Substituted Analogs

Key Compounds :

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Substituents : Trifluoromethyl (CF₃) at C3.

- Molecular Formula : C₁₁H₆F₄N₂O₂

- Molecular Weight : 282.17 g/mol

- Impact : The CF₃ group is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa reduction) and enhancing metabolic stability due to fluorine’s inertness .

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Substituents: Methyl group on the phenyl ring.

Heterocyclic and Functional Group Modifications

Key Compounds :

1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 385416-14-8)

- Substituents : Thiazole ring at N1.

- Molecular Formula : C₁₄H₈F₄N₃O₂S

- Molecular Weight : 374.29 g/mol

- Impact : The thiazole ring introduces sulfur, which may enhance metal-binding capacity or alter electronic properties for targeted interactions .

1-(2-Fluorophenyl)-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Substituents: Carboxamide replaces carboxylic acid.

Positional Isomers and Steric Effects

Key Compound :

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

- Substituents : Carboxylic acid at C5 instead of C4.

- Impact : Positional isomerism disrupts molecular planarity, affecting crystal packing and solubility .

Structural and Physicochemical Data Table

Key Findings and Implications

- Halogen Effects : Fluorine’s small size and high electronegativity favor metabolic stability, while chlorine increases lipophilicity.

- Trifluoromethyl Groups : Improve resistance to oxidative metabolism but may reduce solubility due to hydrophobicity.

- Heterocyclic Modifications : Thiazole or pyridinyl groups introduce sites for targeted interactions, useful in drug design .

- Functional Group Swaps : Replacing carboxylic acid with carboxamide alters hydrogen-bonding capacity, influencing target selectivity .

Biological Activity

1-(4-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C13H13FN2O2 and CAS number 924644-70-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

- Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the pyrazole intermediate.

- Addition of the Propyl Chain : Accomplished via an alkylation reaction using a suitable propylating agent.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production effectively. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

This compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been reported to inhibit various cancer-related pathways, including those involving BRAF(V600E) and EGFR . In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines such as HeLa cells while exhibiting moderate toxicity on normal human dermal fibroblasts .

Antimicrobial Effects

Some studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains and fungi. For example, related compounds were tested against Mycobacterium tuberculosis and several pathogenic fungi, showing promising results in inhibiting growth at specific concentrations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to altered cellular signaling pathways, resulting in therapeutic effects such as reduced inflammation or inhibited tumor growth.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Structure | Anticancer activity |

| 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Structure | Anti-inflammatory effects |

The differences in substituents on the pyrazole ring can significantly influence their reactivity and biological activity.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of novel pyrazoles were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Compounds showed varying degrees of efficacy compared to standard treatments.

- Anticancer Research : Investigations into the anticancer properties revealed that certain pyrazoles could effectively target cancer cell lines, leading to cell cycle arrest and apoptosis.

- Antimicrobial Testing : Pyrazole derivatives were screened against multiple bacterial strains, demonstrating effective inhibition comparable to conventional antibiotics.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as an electron-withdrawing moiety, reducing HOMO energy by ~2.5 eV .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., fluorine substituent’s electron-withdrawing effect) .

- MD Simulations : Model solvation effects in aqueous or lipid environments to predict bioavailability .

How can contradictions between experimental and computational data be resolved?

Advanced Research Question

Discrepancies often arise in bond length/angle predictions vs. crystallographic data. For example:

- Case Study : DFT-predicted C-F bond length may deviate by ~0.02 Å from X-ray data due to basis set limitations. Use hybrid functionals (e.g., B3LYP) with dispersion corrections for better accuracy .

- Validation : Cross-check vibrational frequencies (IR/Raman) with computed spectra. Adjust scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align peaks .

What strategies enhance the compound’s solubility for in vitro pharmacological assays?

Advanced Research Question

- Salt Formation : React with sodium/potassium hydroxide to form carboxylate salts, improving aqueous solubility by ~10-fold .

- Co-Solvents : Use DMSO:water (1:4 v/v) for stock solutions. Avoid concentrations >1% DMSO to prevent cellular toxicity .

- Prodrug Design : Esterify the carboxylic acid with PEG-linked groups to increase hydrophilicity .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Advanced Research Question

- Modification Sites :

- Fluorophenyl Group : Replace with chloro- or methoxyphenyl to alter π-π stacking interactions .

- Propyl Chain : Shorten to ethyl or elongate to pentyl to modulate lipophilicity (logP range: 2.1–3.8) .

- Activity Profiling : Test analogs against target enzymes (e.g., COX-2) using fluorescence polarization assays to correlate substituents with IC₅₀ values .

What experimental and computational approaches are used to predict binding affinity to biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDE4B). The carboxylic acid group forms hydrogen bonds with Arg216/Asn395 residues (ΔG ~ −8.2 kcal/mol) .

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to validate docking predictions .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes upon substituent modifications (e.g., fluorine → chlorine substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.